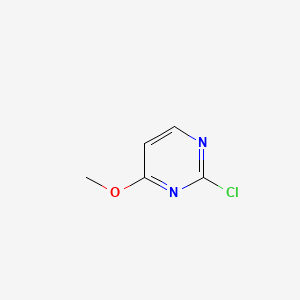

2-Chloro-4-methoxypyrimidine

Übersicht

Beschreibung

2-Chloro-4-methoxypyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a chlorine atom at position 2 and a methoxy group at position 4 on the pyrimidine ring. It is widely used in various fields due to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Chloro-4-methoxypyrimidine can be synthesized through several methods. One common method involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane . Another method starts with 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally follow the principles of the synthetic routes mentioned above.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-methoxypyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-methoxypyrimidine is a chemical compound with the molecular formula . It is also identified by the CAS number 22536-63-6 .

Chemical and Physical Properties

This compound has a range of identifiers, including its IUPAC name, InChI, InChIKey, and SMILES . Some of its synonyms include 2-Chloro-4-methoxy-pyrimidine, MFCD00194055, and DTXSID40343307 . It may cause skin and serious eye irritation and may cause respiratory irritation .

Synthesis and Reactions

This compound is a readily accessible compound that can be used as a starting material for synthesizing various pyrimidine derivatives .

Reactions

- Cyanation : this compound can be converted to 4-methoxypyrimidine-2-carbonitrile via reaction with zinc cyanide . Several reaction conditions for this transformation are reported, including:

- Cross-coupling Reactions : this compound can undergo cross-coupling reactions with amines, such as 1-methyl-1H-pyrazol-4-amine hydrochloride, using a palladium catalyst like Pd2(dba)3 and a ligand such as S-Phos .

Applications in Research

Wirkmechanismus

The mechanism of action of 2-Chloro-4-methoxypyrimidine involves its interaction with specific molecular targets. The chlorine and methoxy groups on the pyrimidine ring influence its reactivity and binding properties. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Chloro-4-methylpyrimidine

- 2-Chloro-4-methoxypyridine

- 2-Chloro-4-phenylthiazole

Comparison

2-Chloro-4-methoxypyrimidine is unique due to its specific substitution pattern on the pyrimidine ring. Compared to similar compounds, it exhibits distinct reactivity and biological activity, making it valuable for specific applications in research and industry .

Biologische Aktivität

2-Chloro-4-methoxypyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound has the molecular formula and is characterized by the presence of a chloro group at the 2-position and a methoxy group at the 4-position of the pyrimidine ring. Its structure is crucial for its biological interactions.

Biological Activity Overview

The biological activity of this compound can be summarized in several key areas:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties, particularly against various bacterial strains. For example, certain analogs have been synthesized that demonstrate potent activity against Mycobacterium tuberculosis and other ESKAPE pathogens .

- Enzyme Inhibition : The compound has been evaluated for its potential as an inhibitor of various enzymes. Notably, it does not inhibit cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), which suggests a favorable profile for drug development with reduced drug-drug interaction potential .

- Central Nervous System Activity : There is evidence suggesting that this compound can cross the blood-brain barrier (BBB), indicating potential neuroactive properties. Its permeability suggests applications in treating central nervous system disorders .

Case Studies

- Antimycobacterial Screening : In a study focused on the synthesis and evaluation of pyrimidine derivatives, this compound was identified as a lead compound with moderate activity against M. tuberculosis. The structure-activity relationship (SAR) indicated that modifications to the side chains could enhance its efficacy against resistant strains .

- Antibacterial Efficacy : A comparative study involving various pyrimidine derivatives highlighted that those with electron-donating amino substituents showed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The position of substituents around the pyrimidine nucleus significantly influenced their bioactivity .

Table 1: Biological Activity Profile of this compound Derivatives

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|---|

| This compound | Mycobacterium tuberculosis | 16 µg/mL | Moderate |

| Analog A | Staphylococcus aureus | 8 µg/mL | High |

| Analog B | Escherichia coli | >100 µg/mL | Inactive |

| Analog C | Klebsiella pneumoniae | 32 µg/mL | Moderate |

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Nucleic Acid Synthesis : The compound's structure allows it to interfere with nucleic acid synthesis in bacteria, contributing to its antimicrobial properties.

- Modulation of Enzymatic Pathways : Its ability to inhibit specific enzymes involved in metabolic pathways may lead to therapeutic effects in various diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-4-methoxypyrimidine, and how do reaction conditions influence yield?

- Methodological Answer : A common synthesis involves nucleophilic substitution at the C-5 position of pyrimidine derivatives. For example, this compound can be synthesized by introducing a 2-fluoroethyl substituent at C-5 via halogenation and methoxylation steps under controlled temperatures (40–60°C) . In cross-coupling reactions, palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) are critical, but selectivity challenges arise. For instance, this compound may yield homocoupling byproducts under suboptimal conditions (e.g., excess catalyst or prolonged reaction times), necessitating precise stoichiometric control .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Mandatory safety measures include:

- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods for weighing and reactions to prevent inhalation of volatile intermediates.

- Waste disposal : Segregate halogenated waste and use licensed biohazard disposal services to mitigate environmental contamination .

Q. How can researchers confirm the purity and structural integrity of this compound?

- Methodological Answer : Analytical workflows include:

- NMR : Compare H/C spectra with literature data (e.g., methoxy protons at δ ~3.9 ppm, aromatic protons at δ ~8.2 ppm).

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to verify purity (>95%).

- Mass spectrometry : Confirm molecular ion peaks (m/z ≈ 158.5 for [M+H]⁺) .

Q. What are the primary applications of this compound in pharmaceutical research?

- Methodological Answer : The compound serves as a versatile intermediate:

- Anticancer agents : Functionalization at C-5 with fluorinated groups enhances cytostatic activity .

- Kinase inhibitors : Its pyrimidine core is a scaffold for targeting ATP-binding domains in kinases .

Advanced Research Questions

Q. How can researchers optimize cross-coupling reactions involving this compound to minimize homocoupling byproducts?

- Methodological Answer : Homocoupling (e.g., formation of bipyrimidines) occurs due to oxidative side reactions. Mitigation strategies include:

- Catalyst tuning : Use PdCl₂(dppf) with electron-rich ligands to suppress β-hydride elimination.

- Additives : Introduce silver salts (Ag₂CO₃) to stabilize reactive intermediates.

- Temperature control : Maintain reactions at 80–100°C to balance reactivity and selectivity .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) studies can model reaction pathways:

- Electrostatic potential maps : Identify electrophilic centers (e.g., C-2 and C-4 positions).

- Transition state analysis : Compare activation energies for substitutions at competing sites (e.g., Cl vs. OMe groups).

- Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to mimic experimental conditions .

Q. How should researchers resolve contradictory data on the regioselectivity of this compound derivatives?

- Methodological Answer : Discrepancies often arise from divergent reaction conditions:

- Substituent effects : Electron-withdrawing groups (e.g., NO₂) at C-5 may redirect nucleophilic attack from C-2 to C-4.

- pH dependence : Basic conditions (e.g., NaHCO₃) favor deprotonation, altering site reactivity.

- Validation : Cross-reference experimental results with computational models (e.g., Fukui indices) to identify dominant pathways .

Q. What strategies improve the solubility of this compound in aqueous systems for biological assays?

- Methodological Answer :

Eigenschaften

IUPAC Name |

2-chloro-4-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-9-4-2-3-7-5(6)8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXYNMVQMBCTDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343307 | |

| Record name | 2-Chloro-4-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22536-63-6 | |

| Record name | 2-Chloro-4-methoxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22536-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-methoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.